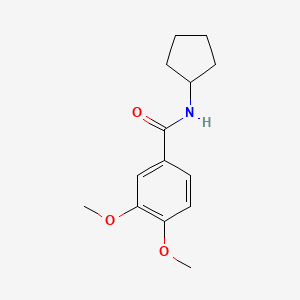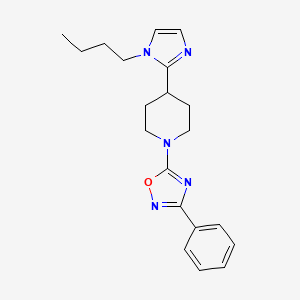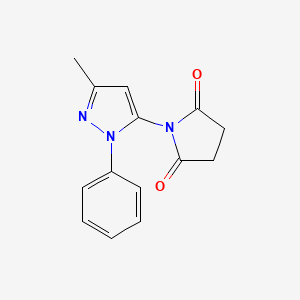
N-cyclopentyl-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.13649347 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Opioid Analysis
Research into synthetic opioids, such as those similar to or derivatives of "N-cyclopentyl-3,4-dimethoxybenzamide," often focuses on their pharmacological profiles, including analgesic properties and binding affinities. For instance, studies on U-47700, a synthetic opioid, have revealed its potent analgesic properties and morphine-like behavioral features in mice, along with selectivity for the μ-opioid receptor over the κ-opioid receptor. These findings highlight the potential for synthetic opioids to be developed with specific receptor targets in mind, offering pain management solutions with possibly reduced side effects compared to traditional opioids (S. Elliott, S. Brandt, Christopher Smith, 2016).
Antioxidant Activity
The antioxidant properties of compounds structurally related to "this compound" can be explored for therapeutic applications. For example, phenol derivatives synthesized from dimethoxyphenyl compounds have shown powerful antioxidant profiles, indicating potential for use in oxidative stress-related conditions (Tekin Artunç, A. Menzek, Parham Taslimi, I. Gulcin, C. Kazaz, E. Şahin, 2020).
DNA Repair Mechanisms
Investigating the role of compounds in DNA repair processes is crucial for understanding their potential therapeutic applications in cancer and other diseases involving DNA damage. For instance, the inhibition of poly(ADP-ribose) polymerase (PARP) by specific inhibitors can significantly affect the DNA repair mechanisms, potentially offering a strategy for targeting cancer cells (M. James, A. Lehmann, 1982).
Anti-tumor Metallodrugs
The development of metal N-heterocyclic carbene complexes has gained attention for their potential as anti-tumor agents. These complexes, involving various transition metals, have shown remarkable anti-tumor properties, with research focusing on their mechanisms of action and structure-activity relationships (Wukun Liu, R. Gust, 2016).
Propiedades
IUPAC Name |
N-cyclopentyl-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-12-8-7-10(9-13(12)18-2)14(16)15-11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUQBROHXJRWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349965 |
Source


|
| Record name | N-cyclopentyl-3,4-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346692-84-0 |
Source


|
| Record name | N-cyclopentyl-3,4-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-{hydroxy[4-(trifluoromethyl)phenyl]acetyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5603309.png)
![N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603316.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-isobutyl-1-methyl-1H-pyrazole](/img/structure/B5603319.png)

![2-(2-methoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5603321.png)
![4-{4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZAMIDE](/img/structure/B5603326.png)
![2-methoxy-4-[2-(2-methylbenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5603331.png)
![1-tert-butyl-N-[3-(4-methoxyphenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603337.png)

![2-{[(4aR*,8aR*)-4a-hydroxy-7-(methoxyacetyl)octahydro-2,7-naphthyridin-2(1H)-yl]methyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5603361.png)

![2-(naphthalen-1-ylamino)-N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide (non-preferred name)](/img/structure/B5603366.png)

![2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B5603395.png)
